(4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione typically involves the condensation of 3-fluorobenzaldehyde with 2-oxo-1H-indole-3-carboxylic acid hydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes cyclization to yield the desired pyrazolidine-3,5-dione structure. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as an inhibitor of RGS4 protein, which is involved in regulating G-protein signaling pathways.
Medicine: Potential therapeutic applications in treating diseases related to dysregulated G-protein signaling, such as certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting the activity of the RGS4 protein. RGS4 is involved in the regulation of G-protein signaling pathways, which play a crucial role in various cellular processes. By inhibiting RGS4, (4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione can modulate these signaling pathways, potentially leading to therapeutic effects in diseases where G-protein signaling is dysregulated .
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-(3-fluorobenzylidene)-2-(3-methyl-1-benzofuran-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: Another compound with a fluorophenyl group and similar structural features.
CaMg2Sb2 and CaZn2Sb2: Compounds with similar structural motifs and applications in materials science.
Uniqueness
(4Z)-1-(3-fluorophenyl)-4-(2-oxo-1H-indol-3-ylidene)pyrazolidine-3,5-dione is unique due to its specific inhibition of the RGS4 protein, which distinguishes it from other compounds with similar structural features. Its ability to modulate G-protein signaling pathways makes it a valuable tool in both research and potential therapeutic applications.
Properties
Molecular Formula |
C17H10FN3O3 |
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Molecular Weight |
323.28 g/mol |
IUPAC Name |
3-[2-(3-fluorophenyl)-3-hydroxy-5-oxo-1H-pyrazol-4-yl]indol-2-one |
InChI |
InChI=1S/C17H10FN3O3/c18-9-4-3-5-10(8-9)21-17(24)14(16(23)20-21)13-11-6-1-2-7-12(11)19-15(13)22/h1-8,24H,(H,20,23) |
InChI Key |
XPTFVJOCAJENGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(N(NC3=O)C4=CC(=CC=C4)F)O |
Origin of Product |
United States |
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